molecular formula C22H22N4O3 B2419306 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358772-41-4

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2419306
CAS No.: 1358772-41-4
M. Wt: 390.443
InChI Key: RUMWXZCOGKVKJO-UHFFFAOYSA-N
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Description

The compound 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel synthetic agent designed for research purposes, featuring a strategic molecular hybrid of two pharmacologically significant motifs: the quinazoline-2,4(1H,3H)-dione core and a 1,2,4-oxadiazole ring system. Quinazoline-2,4(1H,3H)-dione derivatives are recognized as fluoroquinolone-like inhibitors, with research indicating they can target bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial DNA replication . This mechanism suggests high potential for this compound class in developing new antimicrobial agents to address growing bacterial resistance problems . Furthermore, various derivatives within this chemical class have demonstrated substantial anticancer and antiproliferative activities in biological screenings, making them promising scaffolds for oncological research . The incorporation of a 1,2,4-oxadiazole heterocycle, as seen in this compound, is a established strategy in medicinal chemistry to enhance bioactivity and has been associated with increased potency in similar molecular structures . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential in their specific biological assays.

Properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)9-10-26-21(27)17-8-7-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-5-14(3)11-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMWXZCOGKVKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological significance of this compound through various studies that focus on its antiviral, antimicrobial, and anti-inflammatory properties.

Structure and Synthesis

The structure of the compound comprises a quinazoline core substituted with an isopentyl group and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization methods. The compound's molecular formula is C₁₈H₁₈N₄O₂.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, a related quinazoline derivative exhibited significant activity against vaccinia and adenovirus with effective concentrations (EC50) well below those of standard antiviral agents like Cidofovir . While specific data on 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is limited, its structural similarities suggest a promising avenue for antiviral applications.

Antimicrobial Activity

Research into quinazoline derivatives has also revealed their efficacy as antimicrobial agents. A study reported that certain quinazoline derivatives acted as inhibitors of bacterial gyrase and DNA topoisomerase IV, demonstrating moderate to strong activity against both Gram-positive and Gram-negative bacteria . The compound's potential as an antimicrobial agent warrants further investigation to establish its effectiveness in clinical settings.

Anti-inflammatory Activity

Quinazolines are also known for their anti-inflammatory properties. In various assays, compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes—key players in inflammatory processes. For example, derivatives were shown to exhibit significant COX-II inhibition with favorable gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The specific activity of 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in this context remains to be elucidated but could provide insights into its therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish biological potency. For instance:

  • Substituents at the 1 and 3 positions significantly influence antiviral and antimicrobial activities.
  • The presence of electron-withdrawing groups can enhance potency against specific targets while potentially reducing side effects .

Case Studies

Several case studies have been documented regarding related compounds:

  • Quinazoline Derivatives as Antiviral Agents : Compounds similar to 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione were evaluated for their ability to inhibit viral replication in vitro. Results indicated significant reductions in viral load with specific derivatives outperforming established antiviral drugs .
  • Antimicrobial Efficacy : A comparative study of various quinazoline derivatives showed that modifications led to increased activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as antimicrobial agents. Research indicates that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold were evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, crucial targets for antibiotic development .

Case Study:
In one study, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested for antimicrobial activity using the agar well diffusion method. Among these derivatives, specific compounds showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

Antiviral Activity

Another area of interest is the antiviral potential of this class of compounds. Quinazolines have been investigated for their efficacy against various viruses. For example, some derivatives demonstrated significant inhibitory effects against vaccinia virus and adenovirus in vitro.

Case Study:
A study reported that certain quinazoline derivatives exhibited potent antiviral activity with EC50 values lower than those of established antiviral drugs like Cidofovir. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline ring enhanced antiviral efficacy .

Pharmaceutical Applications

The unique structural features of 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suggest potential applications in drug formulation:

  • Antibacterial Agents: Given their activity against resistant bacterial strains, these compounds can be developed into new antibiotics.
  • Antiviral Drugs: The demonstrated antiviral properties make them candidates for further development as therapeutic agents against viral infections.

Research Trends

The ongoing research focuses on optimizing the chemical structure to enhance bioactivity while minimizing toxicity. This includes exploring various substituents on the quinazoline and oxadiazole rings to identify optimal configurations for desired biological effects.

Q & A

Q. What are the standard synthetic routes for 3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves:

  • Quinazoline core formation : Cyclization of anthranilic acid derivatives with isopentylamine under reflux conditions in dimethylformamide (DMF) .
  • Oxadiazole introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the m-tolyl-substituted oxadiazole moiety .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product. Reaction monitoring via thin-layer chromatography (TLC) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., distinguishing isopentyl vs. oxadiazole protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in quinazoline-dione) .

Q. What preliminary biological assays are used to evaluate its activity?

Common assays:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorometric assays targeting DNA gyrase or topoisomerase IV .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency .
  • Catalyst screening : Palladium/ligand systems (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., fluoro) at the m-tolyl ring increases enzyme binding affinity .
  • Oxadiazole optimization : Replacing m-tolyl with 3,4-dimethoxyphenyl improves solubility without compromising activity .

Q. How do researchers resolve contradictions in reported biological data across studies?

  • Standardized assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and assay conditions to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric assays and molecular docking studies .

Q. What mechanistic insights explain its interaction with DNA topoisomerases?

  • Binding mode : The oxadiazole moiety intercalates into the enzyme’s active site, disrupting ATP binding .
  • Quinazoline role : The planar quinazoline-dione core stabilizes DNA-enzyme complexes, preventing religation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Positional analysis : Modifying the 7-position (oxadiazole) impacts antimicrobial potency, while 3-isopentyl adjustments alter pharmacokinetics .
  • Data-driven design : Quantitative SAR (QSAR) models correlate logP values with membrane permeability .

Methodological Challenges

Q. What strategies mitigate instability in aqueous formulations?

  • pH optimization : Stability improves in neutral buffers (pH 6–8) due to reduced hydrolysis of the oxadiazole ring .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage .

Q. How do researchers validate target specificity to avoid off-target effects?

  • Selectivity panels : Test against related enzymes (e.g., human topoisomerase IIα) to confirm specificity .
  • CRISPR screening : Gene knockout studies in bacterial models identify resistance mechanisms .

Key Considerations for Future Research

  • In vivo models : Prioritize pharmacokinetic studies in murine systems to assess bioavailability .
  • Toxicity profiling : Screen for hepatotoxicity using primary hepatocyte assays .

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